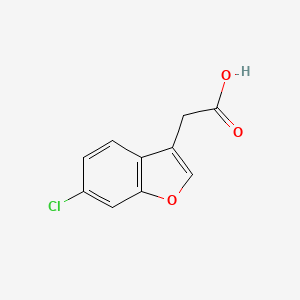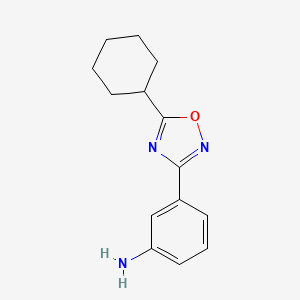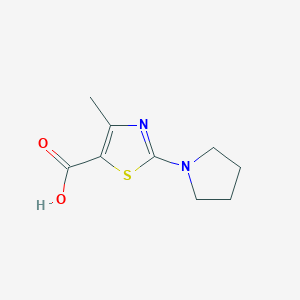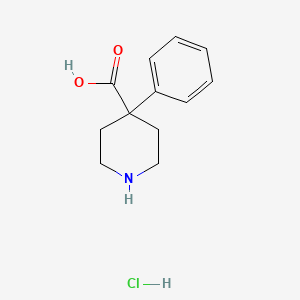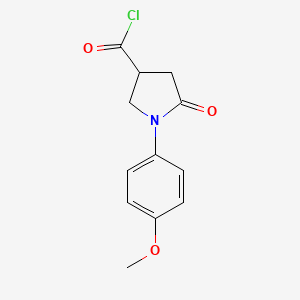
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride, also known as MOPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. MOPC is a carbonyl chloride derivative of pyrrolidine, which is a five-membered heterocyclic compound containing a nitrogen atom.
Applications De Recherche Scientifique
Oxyfunctionalization of Ketones
The compound 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride has been utilized in the selective oxyfunctionalization of ketones. A study by Ren, Liu, and Guo (1996) demonstrated the use of a related compound, 4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, for regioselective α- or γ-oxygenated carbonyl compounds, yielding moderate to good yields at ambient temperature. This application is significant for stereo- and regioselective synthesis in organic chemistry (Ren, Liu, & Guo, 1996).
Oxidant in Alcohol Oxidation
Another research application involves the oxidation of alcohols. Rousseau and Robin (2000) explored the use of bis(sym-collidine)bromine(I) hexafluorophosphate as an oxidant, specifically for alcohols where one of the substituents is a 4-methoxyphenyl group. This process results in the cleavage of the phenyl- sp3 carbon bond and formation of bromoanisole and carbonyl compounds (Rousseau & Robin, 2000).
Synthesis of Nootropic Agents
Valenta et al. (1994) explored the synthesis of certain 1,4-disubstituted 2-oxopyrrolidines and related compounds, incorporating 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride. These compounds were tested for nootropic activity, showcasing the compound's relevance in the development of cognitive enhancers (Valenta, Urban, Taimr, & Polívka, 1994).
Synthesis of Novel Annulated Products
Deady and Devine (2006) reported the use of 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide, a related compound, in the synthesis of novel heterocyclic systems. This indicates the potential of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride in the development of new chemical structures (Deady & Devine, 2006).
Fluorescence Derivatization in HPLC
Yoshida, Moriyama, and Taniguchi (1992) identified a derivative of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, as a sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This highlights its utility in analytical chemistry for detecting and analyzing complex mixtures (Yoshida, Moriyama, & Taniguchi, 1992).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-17-10-4-2-9(3-5-10)14-7-8(12(13)16)6-11(14)15/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKJANIUPSTLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



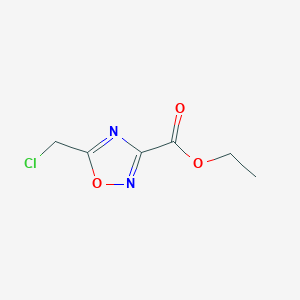
![(3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416662.png)
![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine](/img/structure/B1416666.png)

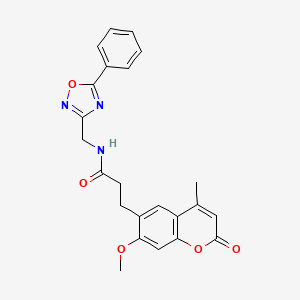
![1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone](/img/structure/B1416669.png)
![N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1416670.png)
![methyl[(2S)-oxolan-2-ylmethyl]amine](/img/structure/B1416672.png)
